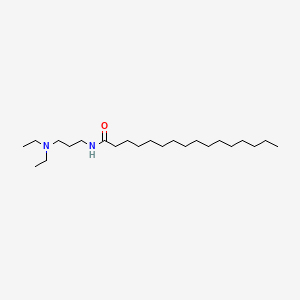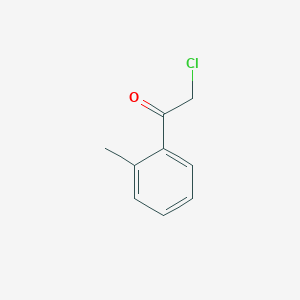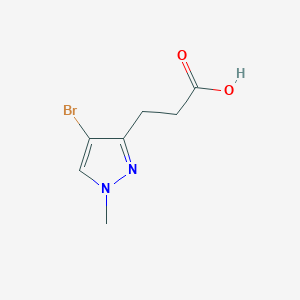
2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid
Descripción general
Descripción
2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid, also known as MBCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MBCA is a benzimidazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Chemistry and Properties
Research into the chemistry of benzimidazole derivatives, including compounds like 2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid, reveals a diverse array of chemical behaviors and properties. Studies have detailed the synthesis, structural characteristics, and potential for forming various complex compounds. These compounds exhibit a range of properties, including spectroscopic characteristics, structural diversity, magnetic properties, and potential biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological Activities
The biological activities of benzimidazole derivatives have been extensively explored, demonstrating a wide range of pharmacological potentials. For example, derivatives have been identified with significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often closely related to the compound's specific structure, suggesting that modifications could enhance their biological effectiveness (Godlewska-Żyłkiewicz et al., 2020). Moreover, benzimidazole derivatives have been shown to possess anticancer properties, targeting various cancer mechanisms and showing promise as therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Optoelectronic Applications
Research into quinazolines, a related group of compounds, has highlighted their potential in optoelectronic applications. These studies have demonstrated the value of incorporating benzimidazole derivatives into π-extended conjugated systems for the development of novel optoelectronic materials. Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Impact
Understanding the environmental behavior of carboxylic acids, including benzimidazole derivatives, is crucial for evaluating their potential impact. Studies have shown that these compounds, while biodegradable, can become inhibitory to microbes at concentrations below the desired yield and titer in biorenewable production processes. This insight is critical for developing strategies to mitigate their inhibitory effects and enhance the sustainability of their use in various applications (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
2-(3-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)11-4-2-3-9(7-11)14-17-12-6-5-10(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMJRRAMNMAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587639 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904818-10-6 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1627636.png)
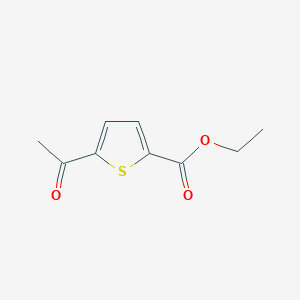
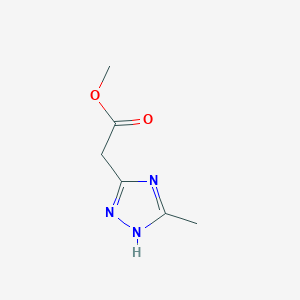

![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B1627641.png)
![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)
